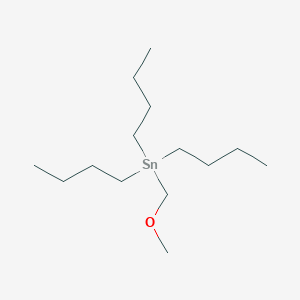
Tributyl(methoxymethyl)stannane
Cat. No. B1600445
Key on ui cas rn:
27490-32-0
M. Wt: 335.1 g/mol
InChI Key: UOHDZXTWPSGQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07829585B2
Procedure details


n-Butyl lithium (2.4 M, n-hexane solution, 25 mL, 61 mmol) was dropped into a mixture of diisopropylamine (9.4 mL, 67 mmol) and tetrahydrofuran (150 mL) at −78° C. followed by stirring for 30 minutes at the same temperature. Tributyl tin hydride (16 mL, 61 mmol) was dropped in at the same temperature followed by stirring for 30 minutes while cooling with ice. The reaction mixture was brought to a temperature of −78° C. followed by dropping in chloromethyl methyl ether (4.6 mL, 61 mmol) and gradually warming to room temperature. Water (100 mL) was added to the reaction mixture followed by extraction with diethyl ether (300 mL). After washing the organic layer with sat. NaCl, the organic layer was distilled under a reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane/ethyl acetate=30/1) to obtain the title compound (18 g, 0.52 mmol, 86%) as a colorless oil.






Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[CH3:26][O:27][CH2:28]Cl>O.O1CCCC1>[CH2:22]([Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:26][O:27][CH3:28])[CH2:23][CH2:24][CH3:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
9.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 30 minutes at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to a temperature of −78° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with diethyl ether (300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the organic layer with sat. NaCl
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the organic layer was distilled under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by neutral silica gel column chromatography (heptane/ethyl acetate=30/1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](COC)(CCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.52 mmol | |
| AMOUNT: MASS | 18 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
